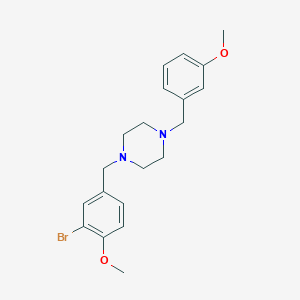![molecular formula C13H11ClO4 B442419 Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate CAS No. 364621-96-5](/img/structure/B442419.png)
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate, or MCF, is an organic compound belonging to the class of furoates. It is a colorless, crystalline solid with a molecular weight of 214.6 g/mol. MCF is a versatile compound with a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an inhibitor of enzymes. MCF has also been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Herbicide and Plant Growth Regulation
MCPA methyl ester is a phenoxy carboxylic acid selective hormone herbicide . It is widely used in crop fields for weed control. However, its drift during application can be damaging to crops like cotton (Gossypium hirsutum). Researchers have explored the effects of different concentrations of MCPA-Na (sodium salt of MCPA) on cotton plants. They found that MCPA-Na exposure led to decreased chlorophyll content, increased soluble protein content, and altered protective enzyme activity. Plant growth regulators, such as 24-epibrassinolide, gibberellin (GA3), phthalanilic acid, and seaweed fertilizer, were effective in mitigating MCPA-Na toxicity and maintaining cotton yield. For instance:
Environmental Risk Assessment
Understanding the environmental impact of MCPA methyl ester is crucial. Researchers have evaluated its toxicity and environmental risk, particularly concerning non-target aquatic plants. This assessment helps maintain ecological integrity within aquatic systems .
Simultaneous Removal of Herbicides
MCPA methyl ester is often found alongside other herbicides like 2,4-dichlorophenoxyacetic acid (2,4-DCPA). Researchers have developed composite materials for simultaneous removal of both herbicides from aqueous solutions. UV-Vis spectroscopy and partial least squares (PLS) methods aid in quantitative determination and simultaneous measurement of these herbicides .
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRFBBJPNJRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

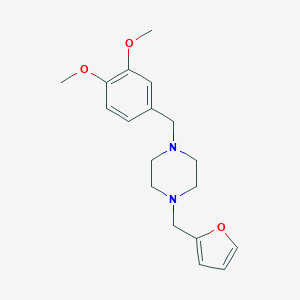
![5-Acetyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442337.png)
![5-Acetyl-6-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442339.png)
![9-Ethyl-3-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-ylmethyl]-9H-carbazole](/img/structure/B442340.png)
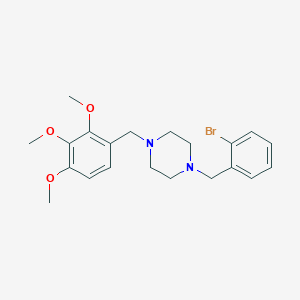
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)
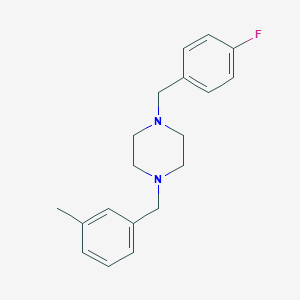
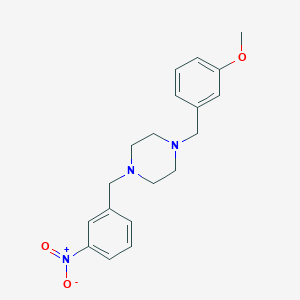
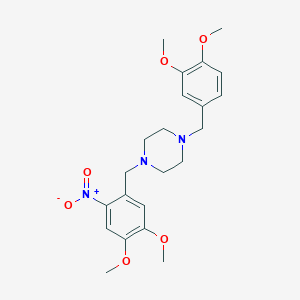
![1-[4-(Methylsulfanyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442350.png)
![5-Acetyl-6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442353.png)
![9-ethyl-3-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442356.png)
![11-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442358.png)
